Arglabin, also known as (+)-arglabin, is a natural sesquiterpene lactone primarily isolated from Artemisia glabella Kar. et Kir. [, , , , ], a species of wormwood endemic to the Karaganda region of Kazakhstan []. It belongs to the guaianolide subgroup, characterized by a tricyclic 5,7,5-ring system []. Arglabin has garnered significant attention in scientific research due to its diverse biological activities, including antitumor, immunomodulatory, anti-inflammatory, anti-atherogenic, and anti-trypanosomal properties [, , , , , ].
Arglabin is primarily obtained by extraction from Artemisia glabella Kar. et Kir. using various organic solvents, followed by chromatographic purification techniques []. A specific method utilizing CO2 extraction combined with centrifugal partition chromatography has been developed for efficient isolation and potential manufacturing applications [].
A biomimetic semisynthesis of arglabin has been developed using parthenolide, another abundant natural sesquiterpene lactone, as the starting material []. This three-step process involves highly stereoselective reactions, including epoxidation, demonstrating the potential for alternative synthesis routes [].
An enantioselective total synthesis of (+)-arglabin has been achieved through a multi-step process []. This approach utilizes asymmetric cyclopropanation and lactonization to construct the key gamma-butyrolactone moiety []. Subsequent ring-closing metathesis is employed to form the tricyclic 5,7,5-fused ring system characteristic of guaianolides [].
Arglabin, due to its α-methylene-γ-butyrolactone moiety, readily undergoes Michael additions with various nucleophiles []. This reactivity has been exploited for the synthesis of diverse arglabin derivatives with potentially enhanced biological activities [].
Nucleophilic phosphine catalysts have been employed to facilitate the chemo- and diastereoselective modification of arglabin with nitrogen- and carbon-centered pronucleophiles []. This method allows for the introduction of various functionalities, including pyrazole, phthalimide, 2-oxazolidinone, and uracil moieties, into the arglabin structure [].
Arglabin reacts with active methylene compounds under phosphine catalysis to afford bisadducts, generating new quaternary carbon centers []. These reactions expand the chemical diversity of arglabin derivatives and provide a platform for exploring their biological properties [].
Arglabin has been shown to inhibit farnesyltransferase (FTase) [, ], an enzyme responsible for the post-translational modification of Ras proteins, which are involved in cell signaling and proliferation []. By inhibiting FTase, arglabin can disrupt Ras signaling and potentially suppress tumor growth [].
Arglabin has demonstrated potent inhibitory effects on the NLRP3 inflammasome [, ]. This multiprotein complex plays a critical role in innate immunity and inflammation by activating caspase-1, leading to the production of pro-inflammatory cytokines IL-1β and IL-18 []. Arglabin's inhibition of NLRP3 can reduce inflammation and protect against inflammatory diseases [, ].
Arglabin has been shown to activate autophagy, a cellular process involved in the degradation and recycling of cellular components [, ]. Autophagy plays a crucial role in maintaining cellular homeostasis and can contribute to the suppression of tumor growth and inflammation [, ].
Arglabin can induce apoptosis, a programmed cell death pathway, through mitochondrial-mediated mechanisms []. This involves the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors, leading to cell death [].
Arglabin exhibits limited water solubility []. Efforts to enhance its water solubility have focused on complex formation with agents such as polyvinylpyrrolidone and the disodium salt of glycyrrhizic acid []. Mechanochemical treatment of arglabin with these complexing agents has resulted in increased water solubility, improving its potential for pharmaceutical applications [].
Long-term mechanochemical treatment of arglabin does not alter its chemical composition, indicating its stability under these conditions [].
Arglabin has shown potent anticancer activity in various in vitro and in vivo models [, , , , , ]. Its ability to inhibit FTase and induce apoptosis makes it a promising candidate for the development of new anticancer therapies [, , ].
Arglabin's potent inhibition of the NLRP3 inflammasome has garnered significant interest in its potential for treating inflammatory diseases [, ]. Studies have shown its efficacy in attenuating inflammation, protecting pancreatic β-cells from apoptosis, and preventing type 2 diabetes mellitus development in animal models []. Its anti-atherogenic effects have also been demonstrated in preclinical studies [, ].
Arglabin has exhibited considerable anti-trypanosomal activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis (HAT) []. Its incorporation into polylactic acid (PLA) nanoparticles has shown promising results in enhancing its efficacy and reducing toxicity [].
Arglabin has shown immunomodulatory effects, enhancing immune responses and aiding in the recovery of immune system indices in cases of immune depression [, , ]. These properties make it a potential candidate for immunomodulatory therapies.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: